Cas no 31146-56-2 (3-Pyridinecarboxylic acid [(3R,10R)-6β,7β,10-triacetoxy-5aβ-acetoxymethyl-3,4,5,5a,6,7,8,9-octahydro-9α-hydroxy-2,2,9-trimethyl-3β,9aβ-methano-2H-1-benzoxepin-5α-yl] ester)

3-Pyridinecarboxylic acid [(3R,10R)-6β,7β,10-triacetoxy-5aβ-acetoxymethyl-3,4,5,5a,6,7,8,9-octahydro-9α-hydroxy-2,2,9-trimethyl-3β,9aβ-methano-2H-1-benzoxepin-5α-yl] ester structure
31146-56-2 structure
Nome do Produto:3-Pyridinecarboxylic acid [(3R,10R)-6β,7β,10-triacetoxy-5aβ-acetoxymethyl-3,4,5,5a,6,7,8,9-octahydro-9α-hydroxy-2,2,9-trimethyl-3β,9aβ-methano-2H-1-benzoxepin-5α-yl] ester
N.o CAS:31146-56-2
MF:C29H37NO12
MW:591.603589773178
CID:310832

3-Pyridinecarboxylic acid [(3R,10R)-6β,7β,10-triacetoxy-5aβ-acetoxymethyl-3,4,5,5a,6,7,8,9-octahydro-9α-hydroxy-2,2,9-trimethyl-3β,9aβ-methano-2H-1-benzoxepin-5α-yl] ester Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Pyridinecarboxylicacid,(3R,5S,5aR,6R,7S,9S,9aS,10R)-6,7,10-tris(acetyloxy)-5a-[(acetyloxy)methyl]octahydro-9-hydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-ylester (9CI)
    • 3-Pyridinecarboxylic acid [(3R,10R)-6β,7β,10-triacetoxy-5aβ-acetoxymethyl-3,4,5,5a,6,7,8,9-octahydro-9α-hydroxy-2,2,9-trimethyl-3β,9aβ-methano-2H-1-benzoxepin-5α-yl] ester
    • 2H-3,9a-Methano-1-benzoxepin,3-pyridinecarboxylic acid deriv.
    • 3-Pyridinecarboxylicacid,6,7,10-tris(acetyloxy)-5a-[(acetyloxy)methyl]octahydro-9-hydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-ylester, [3R-(3a,5b,5aa,6a,7a,9b,9aa,10R*)]-
    • 4aH,7bH-Eudesmane-1b,2b,4,6a,9a,15-hexol, 5,11-epoxy-,1,2,6,15-tetraacetate 9-nicotinate (8CI)
    • Maytine
    • CID 101324728
    • 3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,9S,9aS,10R)-6,7,10-tris(acetyloxy)-5a-[(acetyloxy)methyl]octahydro-9-hydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester (9CI)
    • Inchi: 1S/C29H37NO12/c1-15(31)37-14-28-22(41-25(35)19-9-8-10-30-13-19)11-20-23(39-17(3)33)29(28,42-26(20,5)6)27(7,36)12-21(38-16(2)32)24(28)40-18(4)34/h8-10,13,20-24,36H,11-12,14H2,1-7H3/t20-,21+,22+,23-,24+,27+,28-,29+/m1/s1
    • Chave InChI: RPUCXGXPWYXBOD-SIZYBXGNSA-N
    • SMILES: O1C(C)(C)[C@@H]2C[C@@H]([C@]3(COC(C)=O)[C@H]([C@H](C[C@@](C)([C@]13[C@@H]2OC(C)=O)O)OC(C)=O)OC(C)=O)OC(C1C=NC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 591.232
  • Massa monoisotópica: 591.232
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 13
  • Contagem de Átomos Pesados: 42
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 1120
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 174
  • XLogP3: 1.07

Propriedades Experimentais

  • Densidade: 1.34±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 637.0±55.0 °C(Predicted)
  • pka: 13.30±0.70(Predicted)

Recomendar Artigos

Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.